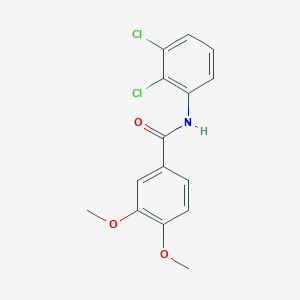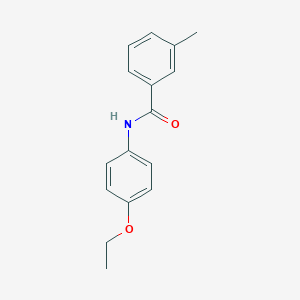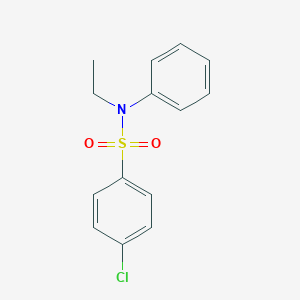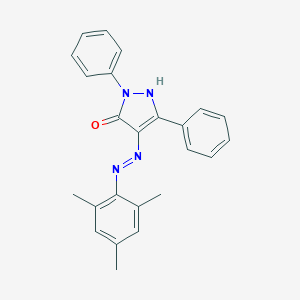
1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two phenyl groups, a hydrazono group, and a pyrazolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) typically involves the reaction of 2,4,6-trimethylbenzaldehyde with diphenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolone ring. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the original structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: A photoinitiator used in polymer chemistry.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications in UV-curable coatings.
Uniqueness
1,3-diphenyl-1H-pyrazole-4,5-dione 4-(mesitylhydrazone) stands out due to its unique hydrazono and pyrazolone structure, which imparts distinct chemical and biological properties. Unlike the photoinitiators mentioned, this compound is primarily explored for its bioactive potential and diverse applications in medicinal chemistry .
Eigenschaften
Molekularformel |
C24H22N4O |
|---|---|
Molekulargewicht |
382.5g/mol |
IUPAC-Name |
2,5-diphenyl-4-[(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H22N4O/c1-16-14-17(2)21(18(3)15-16)25-26-23-22(19-10-6-4-7-11-19)27-28(24(23)29)20-12-8-5-9-13-20/h4-15,27H,1-3H3 |
InChI-Schlüssel |
QIBUAYGEFCDGES-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[4'-({4-chloro-3-nitrobenzoyl}amino)-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]-3-nitrobenzamide](/img/structure/B403213.png)
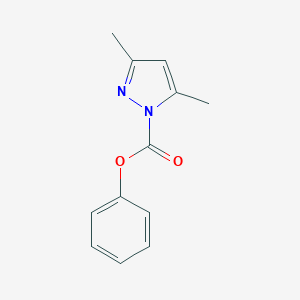
![4-[3-(benzyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B403216.png)
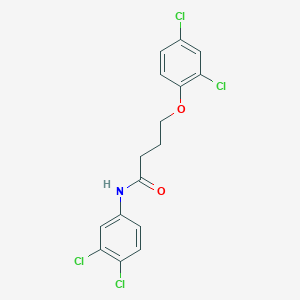
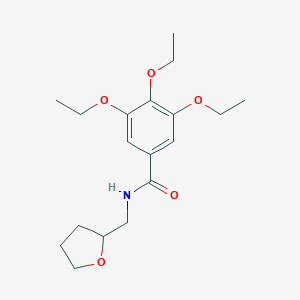
![2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B403221.png)
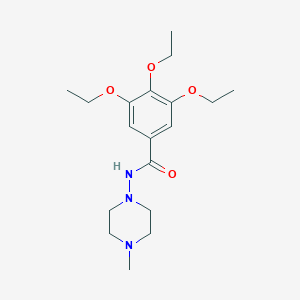
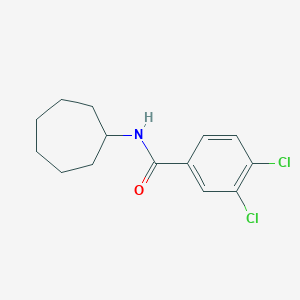
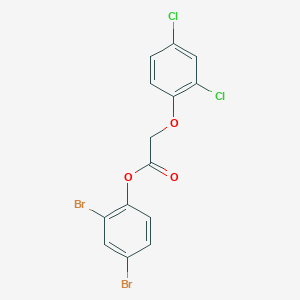
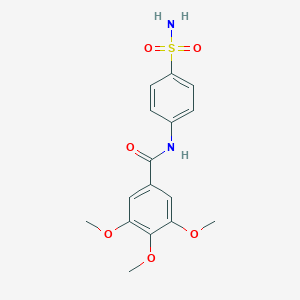
![N-[4-(1-methylethyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B403231.png)
